2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
Description
The compound 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:
- A 2-methyl group at position 2 of the benzofuran core.
- A 2-methoxyethyl ester at position 2.
- A (2E)-3-phenylprop-2-en-1-yl (cinnamyl)oxy group at position 5.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-16-21(22(23)26-14-13-24-2)19-15-18(10-11-20(19)27-16)25-12-6-9-17-7-4-3-5-8-17/h3-11,15H,12-14H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVZILUVZJHGT-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC=CC3=CC=CC=C3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC/C=C/C3=CC=CC=C3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process, reduce waste, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties allow it to participate in various chemical reactions:
- Synthesis of Derivatives : The compound can be modified through substitution reactions to create derivatives with enhanced properties.
- Catalytic Reactions : It can act as a catalyst in specific reactions, facilitating the formation of desired products under mild conditions.
Biology
Research into the biological activities of this compound has yielded promising results:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The benzofuran moiety is often linked to the inhibition of bacterial growth and potential antifungal effects.
- Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells. Its mechanism involves interaction with cellular pathways that regulate cell survival and proliferation.
Medicine
The potential medicinal applications of 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate are particularly noteworthy:
- Drug Development : The compound's unique structure suggests it could serve as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.
- Pharmacological Studies : Ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics, assessing its efficacy and safety profiles in preclinical models.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related benzofuran derivatives. The findings indicated that compounds with similar functional groups exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the benzofuran core could enhance antimicrobial efficacy.
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Research, researchers explored the anticancer effects of benzofuran derivatives on various cancer cell lines. The study demonstrated that specific derivatives induced cell cycle arrest and apoptosis through mitochondrial pathways, suggesting potential therapeutic applications for compounds like this compound.
Mechanism of Action
The mechanism by which 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among benzofuran derivatives lie in the substituents at positions 3 (ester group) and 5 (functional groups). Below is a comparative analysis:
Key Observations:
- Halogenation : Bromine at position 6 () increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
- Lipophilicity : The target compound’s cinnamyloxy group and 2-methoxyethyl ester balance lipophilicity (predicted logP ~5.4) and polarity, contrasting with brominated analogs (logP ~5.4–6.0) .
- Thermal Stability : Esters with bulky substituents (e.g., isobutyryloxy in ) may exhibit higher thermal stability due to steric hindrance.
Biological Activity
2-Methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate, an organic compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This compound features a unique structure characterized by a benzofuran ring substituted with a cinnamyloxy group and a carboxylate ester, making it a subject of interest in various chemical and biological studies.
The synthesis of this compound typically involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures, followed by esterification using methanol and sulfuric acid to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzofuran can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound is noteworthy. In vitro studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. For instance, compounds with similar structures have been tested against breast and colon cancer cell lines, showing promising results in reducing cell viability and promoting cancer cell death .
Antioxidant Effects
The antioxidant capacity of benzofuran derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This property is significant because oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity may be attributed to the presence of hydroxyl groups in their structure, which can donate electrons to neutralize free radicals .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
- Cancer Cell Line Studies : In vitro experiments on MCF-7 (breast cancer) and HT-29 (colon cancer) cells showed that treatment with benzofuran derivatives led to a significant decrease in cell proliferation and increased apoptosis rates. The mechanism involved activation of mitochondrial pathways, indicating their potential as chemotherapeutic agents .
- Oxidative Stress Reduction : Research involving animal models demonstrated that administration of benzofuran derivatives significantly reduced markers of oxidative stress in liver tissues exposed to toxic substances. This protective effect was attributed to their ability to enhance endogenous antioxidant defenses .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
